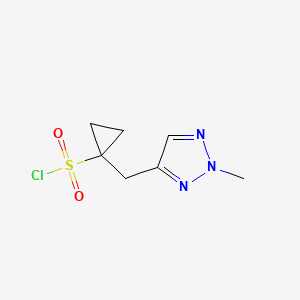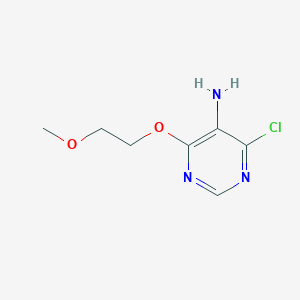
4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine is a pyrimidine derivative, a class of compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This specific compound features a chloro group at position 4, a methoxyethoxy group at position 6, and an amino group at position 5, making it a highly functionalized and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloropyrimidine.
Substitution Reaction: The chloro group at position 6 is substituted with a methoxyethoxy group using sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature (approximately 20°C) for 2 hours.
Amination: The chloro group at position 5 is then substituted with an amino group using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods would include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The methoxyethoxy group can be oxidized to form sulfone derivatives.
Condensation Reactions: The amino group can participate in condensation reactions to form polycyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Condensation: Reagents like aldehydes or ketones under acidic or basic conditions.
Major Products
Substituted Pyrimidines: Formed by nucleophilic substitution.
Sulfone Derivatives: Formed by oxidation.
Polycyclic Systems: Formed by condensation reactions.
科学的研究の応用
4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: As a scaffold for the development of drugs with anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Agricultural Chemistry: As a potential herbicide or pesticide due to its ability to interfere with biological processes in plants and pests.
Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine depends on its specific application:
Enzyme Inhibition: It can act as an inhibitor of enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
- 4-Amino-6-chloro-2-methylthiopyrimidine
Uniqueness
4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyethoxy group at position 6 and the amino group at position 5 allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H10ClN3O2 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC名 |
4-chloro-6-(2-methoxyethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C7H10ClN3O2/c1-12-2-3-13-7-5(9)6(8)10-4-11-7/h4H,2-3,9H2,1H3 |
InChIキー |
XRCQLQXICXENNN-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C(=NC=N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)

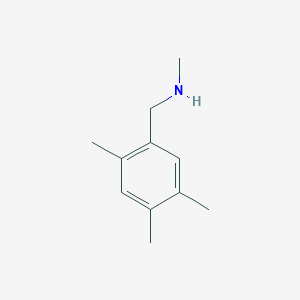
![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
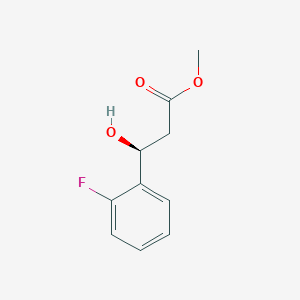
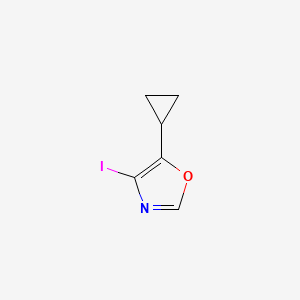
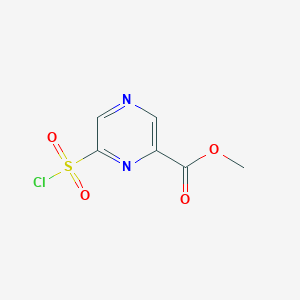
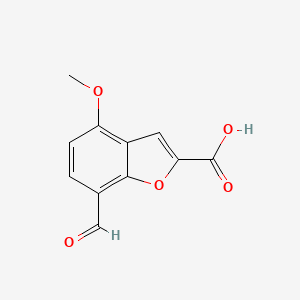
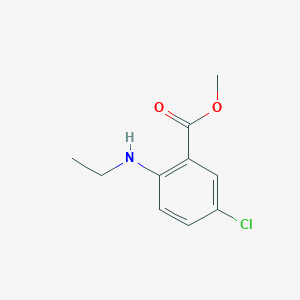
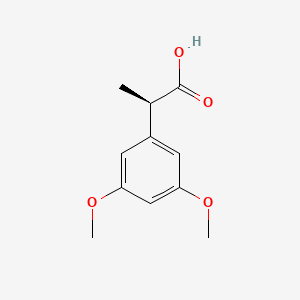
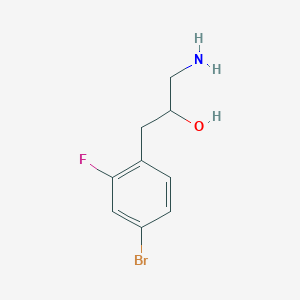
![2-[2-(Phenylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13569590.png)
